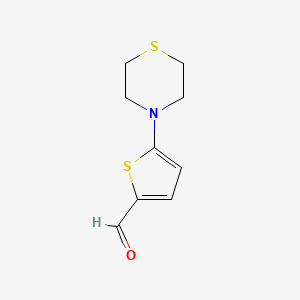
1-(3-Methoxypyridin-2-YL)hydrazine
Overview
Description
1-(3-Methoxypyridin-2-YL)hydrazine is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Synthesis of Derivatives
The compound 1-(3-Methoxypyridin-2-yl)hydrazine, through various synthetic pathways, has been utilized to create derivatives that show promising results as anti-Alzheimer and anti-cox2 reagents. These derivatives have been tested for their potential in therapeutic applications, indicating the compound's significance in medicinal chemistry (Attaby et al., 2009).
Synthesis and Antiproliferative Activity
This compound served as a precursor in the synthesis of various pyrazolo pyrimidine derivatives. These derivatives were evaluated for their antiproliferative activities, suggesting the potential of the compound in cancer research and treatment (Nassar et al., 2016).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown effectiveness against various bacterial and fungal strains, underlining the compound's role in developing new antimicrobial agents (Bharti et al., 2010).
Fluorescence Monitoring and Sensing
The compound has been involved in the development of novel sensors, such as a flavonoid-based sensor for hydrazine monitoring in vivo. This application is crucial for environmental protection and biotoxic evaluation, indicating the compound's versatility in analytical and environmental chemistry (Liu et al., 2014).
Mechanism of Action
Target of Action
It’s known that hydrazinopyridines, a class of compounds to which 1-(3-methoxypyridin-2-yl)hydrazine belongs, have been actively investigated as precursors in the synthesis of products having biological activity . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .
Mode of Action
It’s known that hydrazinopyridines interact with their targets through the highly reactive hydrazine group . This allows them to insert the pyridine fragment into complex molecular structures, leading to various changes in the target molecules .
Biochemical Pathways
It’s known that hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides , suggesting that they may affect pathways related to these biological processes.
Result of Action
It’s known that products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity . This suggests that this compound may have similar effects.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
(3-methoxypyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGPJDDXEJWUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594973 | |
| Record name | 2-Hydrazinyl-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210992-34-0 | |
| Record name | 2-Hydrazinyl-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
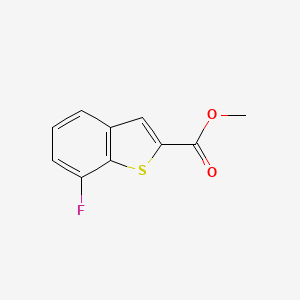
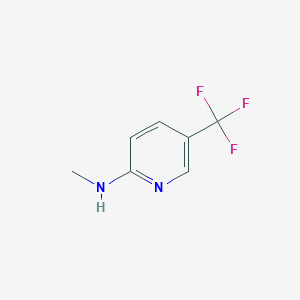
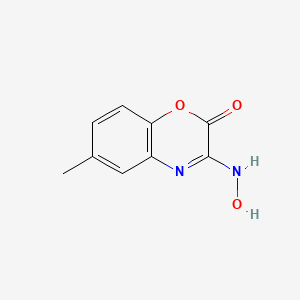
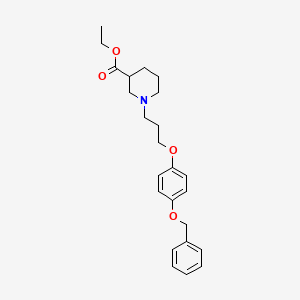
![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid](/img/structure/B1320615.png)
![2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1320619.png)
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1320620.png)
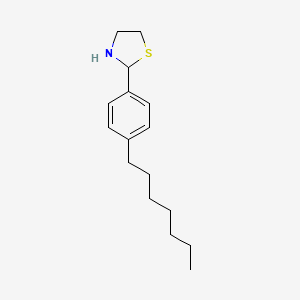
![2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane](/img/structure/B1320623.png)
![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)
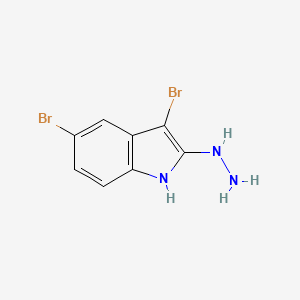

![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1320637.png)
